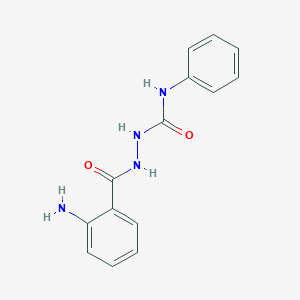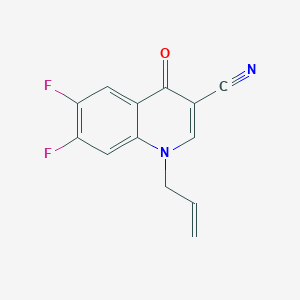
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile is a chemical compound with the linear formula C10H4F2N2O . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.15 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Antifungal Properties
6,7-Difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile and its analogues have been synthesized and evaluated for their antifungal activity. The relationship between the variation in functional groups and biological activity was examined, highlighting its potential in antifungal applications (Gholap et al., 2007).
Optoelectronic and Charge Transport Properties
Studies on hydroquinoline derivatives, including variations of this compound, have explored their structural, electronic, optical, and charge transport properties. These studies utilized density functional theory and time-dependent DFT, indicating potential in materials science (Irfan et al., 2020).
Fluorescent Properties
Certain derivatives of this compound exhibit high fluorescence and stability. These compounds show promise as broadly usable fluorescence standards due to their consistent fluorescence in various solvents and pH levels (Ahvale et al., 2008).
Inhibitors of EGF-R Kinase
4-Anilino derivatives of this compound have been identified as effective inhibitors of epidermal growth factor receptor (EGF-R) kinase. These compounds show comparable activity to quinazoline-based inhibitors and have potential applications in cancer research (Wissner et al., 2000).
Irreversible Inhibitors of EGFR and HER-2 Kinases
Another series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives, related to this compound, have been synthesized as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors are significant for cancer treatment and have been involved in clinical trials (Wissner et al., 2003).
Safety and Hazards
properties
IUPAC Name |
6,7-difluoro-4-oxo-1-prop-2-enylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O/c1-2-3-17-7-8(6-16)13(18)9-4-10(14)11(15)5-12(9)17/h2,4-5,7H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUSTAGLBJZQMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2367721.png)

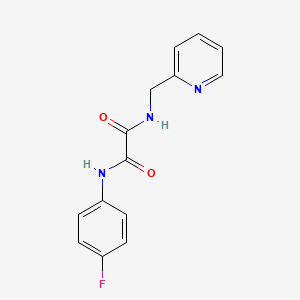
![2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid](/img/structure/B2367727.png)
![methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2367728.png)
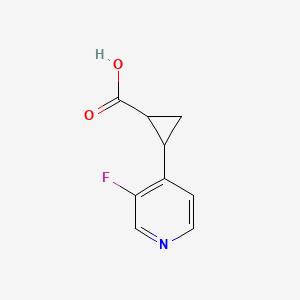
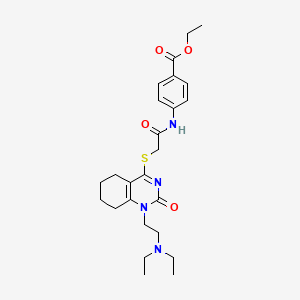

![Sodium 2-[4-(difluoromethoxy)pyridin-2-YL]acetate](/img/structure/B2367734.png)
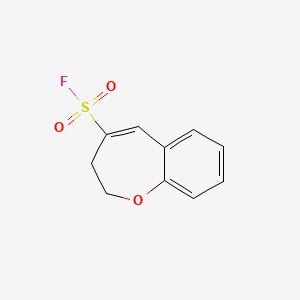
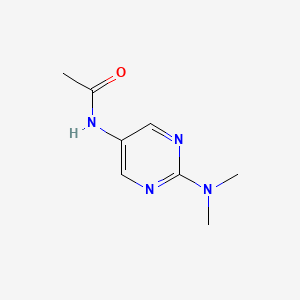
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)
